Headgroup-Dependent PLA2 Modulation by Amyloid-β
PPHPC (phosphatidylcholine) and PPHPG (phosphatidylglycerol) exhibit opposite responses to amyloid-β peptide (Aβ 1-42) in a secretory PLA2 assay. Under identical conditions with limiting Ca2+ (50 nM), Aβ 1-42 inhibits PPHPC hydrolysis by 50%, while it activates PPHPG hydrolysis 2.3-fold [1]. The inhibitory effect on PPHPC can be reversed and turned into a 1.8-fold activation by adding 10 mol% of the anionic lipid POPG to the PPHPC vesicles [1].
| Evidence Dimension | PLA2 Hydrolysis Rate Modulation by Aβ 1-42 |
|---|---|
| Target Compound Data | 50% inhibition |
| Comparator Or Baseline | PPHPG: 2.3-fold activation |
| Quantified Difference | Opposite functional response; a 4.6-fold relative difference from activation to inhibition |
| Conditions | Secretory PLA2 (porcine pancreas), 50 nM Ca2+, 0.24 nM Aβ 1-42, 37°C |
Why This Matters
This stark, headgroup-dependent functional divergence makes PPHPC essential for studying lipid-specific protein interactions and is critical for assay validation where the lipid's charge is a controlled variable.
- [1] Lehtonen, J. Y. A., Holopainen, J. M., & Kinnunen, P. K. J. (1996). Activation of phospholipase A2 by amyloid beta-peptides in vitro. Biochemistry, 35(29), 9407-9414. View Source
